

## Futalosine: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Futalosine** is a naturally occurring nucleoside analog isolated from Streptomyces sp. MK359-NF1. It serves as a key intermediate in the alternative menaquinone (vitamin K2) biosynthetic pathway, known as the **futalosine** pathway. This pathway is present in a range of bacteria, including several pathogenic species, but is absent in humans, making it a promising target for the development of novel antibiotics. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **futalosine**. It includes a summary of its spectral data, a detailed description of the **futalosine** pathway, and experimental protocols for its isolation and analysis.

## **Chemical Structure and Identification**

**Futalosine** is a unique nucleoside composed of a hypoxanthine base linked to a modified ribose sugar, which is further attached to a 3-carboxybenzoyl group.

IUPAC Name: 3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid[1]

Table 1: Chemical Identifiers of Futalosine



Identifier	Value	
Molecular Formula	C19H18N4O7[1]	
Molecular Weight	414.37 g/mol	
CAS Number	210644-32-9[1]	
SMILES	C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2 -INVALID-LINK N3C=NC4=C3N=CNC4=O)O">C@HO[1]	
InChI	InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29) (H,20,21,27)/t12-,14-,15-,18-/m1/s1[1]	
InChlKey	VEDWXCWBMDQNCV-SCFUHWHPSA-N[1]	

## **Physicochemical Properties**

Experimentally determined physicochemical data for **futalosine** is limited. The following table summarizes available data, including computed values from reputable sources.

Table 2: Physicochemical Properties of Futalosine

Property	Value	Source
XLogP3	-0.8	PubChem (Computed)
Hydrogen Bond Donors	5	PubChem (Computed)
Hydrogen Bond Acceptors	9	PubChem (Computed)
Rotatable Bond Count	6	PubChem (Computed)
Exact Mass	414.117549 g/mol	PubChem (Computed)
UV Maximum (in H₂O)	245 nm	[2]
IR (KBr, cm <sup>-1</sup> )	3200, 1700, 1605, 1560, 1395	[2]



## **Biological Properties and the Futalosine Pathway**

**Futalosine**'s primary biological significance lies in its role as an intermediate in the **futalosine** pathway for menaquinone (MK) biosynthesis. This pathway is an alternative to the canonical menaquinone pathway and is utilized by various bacteria.

## The Futalosine Pathway: A Novel Antibiotic Target

The **futalosine** pathway converts chorismate to 1,4-dihydroxy-6-naphthoic acid (DHNA), a precursor to menaquinone. The key enzymes involved are MqnA, MqnB, MqnC, and MqnD. The absence of this pathway in humans and commensal gut bacteria makes it an attractive target for the development of narrow-spectrum antibiotics against pathogens such as Helicobacter pylori and Chlamydia trachomatis.



Click to download full resolution via product page

**Figure 1:** The **Futalosine** Pathway for Menaguinone Biosynthesis.

## **Biological Activity**

**Futalosine** itself exhibits weak cytotoxic activity. However, its derivative, 6-O-methyl**futalosine** methylester, has shown inhibitory activity against the growth of HeLa-S3 cells with an IC $_{50}$  of 19.5  $\mu$ g/mL. This derivative was found to inhibit the incorporation of  $^{3}$ H-thymidine and  $^{3}$ H-uridine in these cells, suggesting an interference with DNA and RNA synthesis.

Inhibitors of the **futalosine** pathway have demonstrated antibacterial effects. For instance, docosahexaenoic acid (DHA) has been shown to reduce the number and size of inclusions in C. trachomatis-infected HeLa cells, an effect that can be rescued by supplementation with menaquinone-7.

# Experimental Protocols Isolation of Futalosine from Streptomyces sp. MK359NF1



The following protocol is a detailed interpretation based on the summary provided by Hosokawa et al. (1999).

#### 1. Fermentation:

- Prepare a seed culture of Streptomyces sp. MK359-NF1 in a suitable medium.
- Inoculate a production medium containing 3% starch, 1.5% soybean meal, 0.2% yeast extract, 0.3% NaCl, 0.05% MgSO<sub>4</sub>·7H<sub>2</sub>O, and 0.03% CaCO<sub>3</sub> (pH adjusted to 7.0 before sterilization).
- Incubate the culture at 27°C with shaking for 7 days.
- 2. Broth Filtration and Initial Purification:
- Filter the fermentation broth to separate the mycelium.
- Adjust the pH of the supernatant to 3.0.
- Apply the acidified supernatant to a column of Diaion HP-20 resin.
- · Wash the column with water.
- Elute the active fraction with methanol.
- 3. Solvent Extraction and Further Purification:
- Concentrate the methanol eluate in vacuo.
- Dissolve the residue in ethyl acetate and extract with 0.05 M phosphate buffer (pH 7.0).
- Adjust the pH of the aqueous layer to 3.0 and extract with n-butanol.
- Concentrate the n-butanol extract in vacuo.
- 4. Chromatographic Separation:
- Dissolve the residue in a small volume of water and apply to a Sephadex G-10 column. Elute with water.

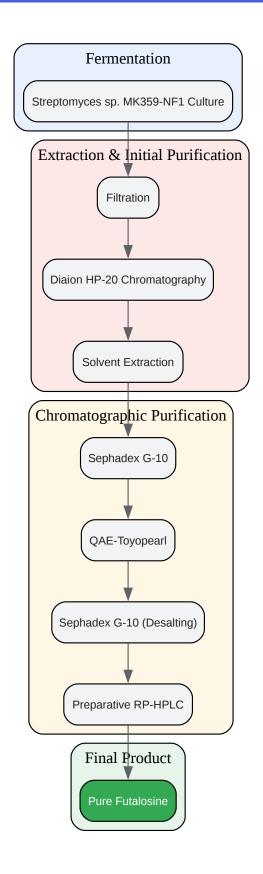






- Pool the active fractions and apply to a column of QAE-Toyopearl. Elute with a linear gradient of NaCl (0 to 0.5 M).
- Desalt the active fractions using a Sephadex G-10 column.
- 5. Final Purification:
- Subject the desalted active fraction to preparative reverse-phase HPLC on a C18 column.
- Lyophilize the purified fractions containing futalosine to obtain a white powder.





Click to download full resolution via product page

**Figure 2:** Workflow for the Isolation of **Futalosine**.



## **Analytical Methods**

High-Performance Liquid Chromatography (HPLC):

- Column: Reverse-phase C18
- Mobile Phase: Gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA).
- Detection: UV at 245 nm.

Mass Spectrometry (MS):

- Electrospray ionization (ESI) is a suitable method for the analysis of **futalosine**.
- High-resolution mass spectrometry can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra are essential for structural elucidation.
- Spectra are typically recorded in D<sub>2</sub>O.
- The reported <sup>13</sup>C NMR chemical shifts (in D<sub>2</sub>O, 125 MHz) are: 31.0, 42.1, 74.3, 75.9, 84.1, 88.9, 117.8, 128.5, 129.5, 133.0, 134.9, 139.1, 142.3, 146.0, 149.1, 158.9, 168.0, 175.9, 213.0 ppm.

## Conclusion

**Futalosine** is a molecule of significant interest due to its central role in a bacterial metabolic pathway that is a validated target for antibiotic development. This guide provides a foundational understanding of its chemical and biological properties for researchers in natural product chemistry, microbiology, and drug discovery. Further investigation into the enzymology of the **futalosine** pathway and the development of potent and specific inhibitors holds considerable promise for addressing the challenge of antibiotic resistance.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Futalosine and its derivatives, new nucleoside analogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- To cite this document: BenchChem. [Futalosine: A Comprehensive Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117586#chemical-structure-and-properties-of-futalosine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





